[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate
Description
The compound [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate features a chalcone-like core (propenoylbenzodioxole) linked to a 4-methylbenzoate ester. Its structure combines electron-rich 1,3-benzodioxole and a conjugated enone system, which is critical for biological activity and photochemical properties.
Properties
IUPAC Name |
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-16-2-6-19(7-3-16)24(26)29-20-10-8-18(9-11-20)21(25)12-4-17-5-13-22-23(14-17)28-15-27-22/h2-14H,15H2,1H3/b12-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGNBVQMXQZJO-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate typically involves the esterification of 4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced esters.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Benzenesulfonamide Derivatives
Compounds such as 4-[2-amino-6-(1,3-benzodioxol-5-yl)pyrimidin-4-yl]benzenesulfonamide [1] and 4-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]benzenesulfonamide [2] share the propenoylbenzodioxole core but replace the benzoate ester with a sulfonamide group.
- Synthesis: These derivatives are synthesized via cyclocondensation of the intermediate 4-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide with guanidine (pyrimidine) or hydroxylamine (oxazole) .
- Functional Differences : The sulfonamide group introduces hydrogen-bonding capacity and polarity, contrasting with the lipophilic ester in the target compound. This difference impacts solubility and biological target interactions .
Pivalate Ester Analog
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate (CAS 306730-22-3) replaces the 4-methylbenzoate with a bulkier pivalate (2,2-dimethylpropanoyl) group.
Unsubstituted Benzoate Ester
The crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate reveals:
- Bond Geometry: C=O bond lengths: 1.197–1.403 Å (consistent with ester conjugation). Torsional angles in the propenoyl group: 167.8° (C15–C16–C17–C22), indicating minor distortion due to steric effects .
- Crystal Packing : C–H⋯O hydrogen bonds form dimeric R₂²(28) motifs, a feature likely preserved in the 4-methylbenzoate analog despite the methyl group’s steric influence .
Amide-Linked Derivatives
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide replaces the ester with an amide.
- Synthesis: Formed via coupling reactions between the propenoyl intermediate and quinoline-3-carboxylic acid derivatives .
Key Differences :
- Ester vs. Sulfonamide : Sulfonamide derivatives require sulfonation steps (e.g., using chlorosulfonic acid) .
- Heterocycle Formation : Pyrimidine, oxazole, or pyrazole moieties are introduced via cyclization with nucleophiles (guanidine, hydroxylamine, hydrazine) .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Functional Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 4-Methylbenzoate | ~340 | High lipophilicity |
| 4-[3-(Benzodioxol-5-yl)acryloyl]phenyl pivalate | Pivalate | 352.38 | High steric bulk |
| 4-[2-Amino-6-(benzodioxol-5-yl)pyrimidin-4-yl]benzenesulfonamide | Sulfonamide | ~400 | Enhanced hydrogen bonding |
| 4-[(2E)-3-(4-Methoxyphenyl)propenoyl]phenyl benzoate | Benzoate | ~338 | C–H⋯O crystal motifs |
Biological Activity
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate, also known as a benzodioxole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, and various biological activities supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzodioxole moiety : Imparts unique electronic properties.
- Phenyl group : Enhances hydrophobic interactions.
- Methylbenzoate ester : Influences solubility and reactivity.
The molecular formula is with a molecular weight of 402.39 g/mol. The IUPAC name is [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate, and its InChI key is provided for further structural identification.
Synthesis
The synthesis typically involves the esterification of 4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenol with 4-methylbenzoic acid under dehydrating conditions using agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This process yields the desired compound with high purity suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with active site residues. This dual interaction may modulate the activity of target proteins, leading to various biological effects.
Biological Activities
Recent studies have highlighted several areas where [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate exhibits notable biological activity:
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent:
- In vitro studies demonstrated that it inhibits proliferation in various cancer cell lines through apoptosis induction.
- Mechanistic studies indicated that it may act via the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects:
- It significantly reduces pro-inflammatory cytokine production in activated macrophages.
- The compound's ability to inhibit cyclooxygenase enzymes suggests potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary tests indicate that [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate has antimicrobial properties:
- It shows efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Effective against resistant bacterial strains |
Case Studies
- Anticancer Study : A recent study evaluated the effects of the compound on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased apoptosis rates.
- Anti-inflammatory Study : In a murine model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to controls, alongside reduced levels of TNF-alpha and IL-6.
Q & A
Q. Advanced Research Focus
Q. Key Computational Parameters
- Docking Scores : Binding affinity (ΔG) comparisons with known inhibitors.
- Electrostatic Maps : Identify hydrogen bonding motifs (e.g., benzodioxole oxygen interactions) .
Which spectroscopic techniques are most effective for structural characterization?
Q. Basic Research Focus
Q. Common Pitfalls
- Impurity Detection : Use TLC/HPLC to monitor unreacted starting materials (Rf ~0.3–0.5 in ethyl acetate/hexane) .
How can contradictory crystallographic data be resolved using SHELX?
Q. Advanced Research Focus
- Refinement Strategies :
- Validation Tools : Check R-factor convergence (<5% discrepancy) and ADP consistency .
Case Study : A 1.0 Å resolution dataset reduced R1 from 0.12 to 0.05 after H-atom refinement and extinction correction .
What hydrogen bonding patterns stabilize the crystal lattice, and how do they affect reactivity?
Q. Advanced Research Focus
Q. Basic Research Focus
- Common Byproducts :
- Mitigation :
- Chromatography : Flash column separation (silica gel, 10% EtOAc/hexane).
- Kinetic Control : Optimize reaction temperature (70–80°C for selective cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
